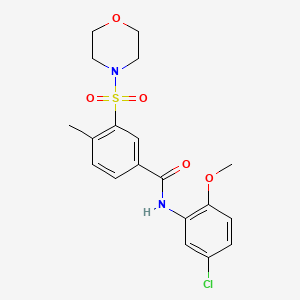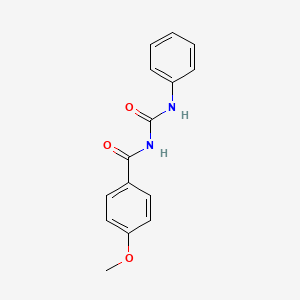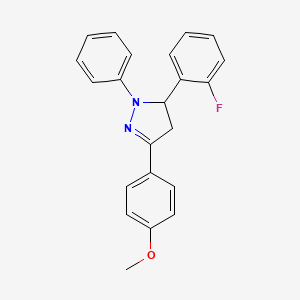
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell receptor signaling, which is necessary for B-cell development, survival, and proliferation. Inhibition of BTK leads to decreased B-cell survival and proliferation, as well as decreased production of cytokines and chemokines that promote tumor growth.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in various B-cell malignancies. In addition to inducing cell death and decreasing tumor growth, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to inhibit the migration and adhesion of CLL cells. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and decreasing the production of immunosuppressive cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also shown good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have limited efficacy in treating B-cell malignancies that have developed resistance to BTK inhibitors.
Orientations Futures
For N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide include investigating its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have potential in treating other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma. Further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from the reaction of 5-chloro-2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. The sulfonamide is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with morpholine-4-sulfonyl chloride to form the final product, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied in preclinical models and has shown promising results in treating various B-cell malignancies. In a study published in Cancer Research, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to cell death and decreased tumor growth. Another study published in Blood showed that N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was effective in treating MCL cells both in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-13-3-4-14(11-18(13)28(24,25)22-7-9-27-10-8-22)19(23)21-16-12-15(20)5-6-17(16)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHESMRSGVMWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)



![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)